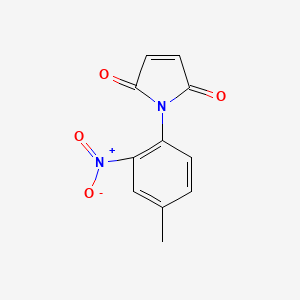

1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of maleimide chemistry, which traces its origins to the fundamental work on maleic acid derivatives in the mid-20th century. Maleimides as a class of compounds have been utilized in bioconjugation applications for more than fifty years, establishing a foundation for the development of specialized derivatives like the 4-methyl-2-nitrophenyl variant. The systematic exploration of substituted maleimides began with the recognition that modifications to the nitrogen substituent could dramatically alter the chemical and physical properties of these cyclic imides. The specific synthesis of nitroaryl maleimides, including the title compound, gained momentum as researchers sought to develop heat-resistant polymeric materials and specialized synthetic intermediates.

The preparation methodology for this compound follows established synthetic routes developed for similar compounds in the 1950s and 1960s. Historical records indicate that the fundamental approach involves the condensation of maleic anhydride with substituted anilines, followed by cyclodehydration processes. This synthetic strategy was refined over decades to optimize yields and minimize side reactions, particularly when dealing with electron-deficient aromatic systems containing nitro substituents. The compound's emergence in commercial chemical databases and research literature reflects the ongoing evolution of maleimide chemistry and its expanding applications in materials science and organic synthesis.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique structural features that combine multiple reactive sites within a single molecule. The presence of the maleimide double bond provides a highly electrophilic center that readily participates in Michael addition reactions, particularly with nucleophiles such as thiols and amines. This reactivity profile makes the compound valuable for bioconjugation applications and polymer chemistry, where controlled addition reactions are essential for creating complex molecular architectures. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the maleimide system, potentially increasing reaction rates and selectivity in synthetic transformations.

Research investigations have demonstrated the compound's utility in heat-resistant polymer synthesis, where the maleimide functionality serves as a crosslinking agent. The thermal stability imparted by the aromatic nitro substituent makes these polymeric materials suitable for high-temperature applications. Additionally, the compound exhibits interesting photophysical properties due to the conjugated system formed between the aromatic ring and the maleimide moiety, with theoretical calculations indicating specific absorption maxima and molecular orbital characteristics. These properties position the compound as a potential candidate for materials science applications requiring specific optical or electronic characteristics.

The compound's role as a synthetic intermediate cannot be understated, as it provides access to diverse molecular frameworks through established maleimide reaction chemistry. The ability to undergo Diels-Alder reactions with suitable dienes expands its synthetic utility beyond simple addition reactions. Furthermore, the nitro group can potentially be reduced to an amine, providing additional functionalization opportunities and access to differently substituted maleimide derivatives.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted pyrrole derivatives. The base structure is identified as a 2,5-dihydro-1H-pyrrole-2,5-dione, which corresponds to the maleimide ring system. The substituent attached to the nitrogen atom is designated as 4-methyl-2-nitrophenyl, indicating a phenyl ring bearing a methyl group at the 4-position and a nitro group at the 2-position relative to the point of attachment. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Alternative nomenclature systems recognize this compound as N-(4-methyl-2-nitrophenyl)maleimide, which emphasizes its classification as a maleimide derivative. This naming convention is particularly prevalent in chemical databases and commercial catalogs, reflecting the historical development of maleimide chemistry terminology. The compound is also referenced using its Chemical Abstracts Service registry number 91135-77-2, which provides a unique identifier independent of naming conventions. The International Chemical Identifier key BHSSXQLSMUDQIV-UHFFFAOYSA-N offers another standardized method for precise compound identification.

The molecular formula C11H8N2O4 accurately represents the elemental composition, with a molecular weight of 232.19 atomic mass units. This formula reflects the presence of eleven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms distributed across the nitrophenyl substituent and the maleimide core structure. The compound classification places it within the broader category of aromatic heterocyclic compounds, specifically as a substituted maleimide with electron-withdrawing substituents.

Related Maleimide Derivatives

The family of maleimide derivatives encompasses a diverse array of compounds sharing the common 2,5-dihydro-1H-pyrrole-2,5-dione core structure but differing in their nitrogen substituents. Related compounds include N-(4-nitrophenyl)maleimide, which lacks the methyl substituent present in the title compound. This structural difference significantly impacts the compound's physical properties, with the 4-nitrophenyl derivative exhibiting a melting point of 120°C compared to the 95-98°C range observed for the 4-methyl-2-nitrophenyl analog. The presence of the additional methyl group introduces steric effects and alters the electronic distribution within the aromatic system, influencing both reactivity and thermal properties.

Another significant related compound is 1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, which features a methoxy group instead of the methyl substituent. This compound, with molecular formula C11H8N2O5 and molecular weight 248.19, demonstrates how subtle structural modifications can affect molecular properties while maintaining the core maleimide functionality. The electron-donating methoxy group contrasts with the electron-neutral methyl group, potentially altering the reactivity profile of the maleimide double bond and the overall electronic characteristics of the molecule.

Table 1: Comparative Properties of Related Maleimide Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|---|

| This compound | 91135-77-2 | C11H8N2O4 | 232.19 | 95-98°C |

| N-(4-nitrophenyl)maleimide | 4338-06-1 | C10H6N2O4 | 218.17 | 120°C |

| 1-(4-methoxy-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | 91135-91-0 | C11H8N2O5 | 248.19 | Not specified |

| N-(2-nitrophenyl)maleimide | 2973-15-1 | C10H6N2O4 | 218.18 | Not specified |

The synthetic accessibility of these related compounds follows similar methodologies, typically involving the reaction of maleic anhydride with appropriately substituted anilines. The choice of starting aniline determines the final substitution pattern and consequently the physical and chemical properties of the resulting maleimide. Bismaleimides, which contain two maleimide groups connected through various linkers, represent another important class of related compounds used extensively as crosslinking agents in thermoset polymer chemistry. These materials exploit the dual reactivity of the maleimide groups to create network structures with enhanced thermal and mechanical properties.

Properties

IUPAC Name |

1-(4-methyl-2-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-2-3-8(9(6-7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSSXQLSMUDQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of N-(4-Methyl-2-Nitrophenyl)Maleamic Acid

Reagents :

- 4-Methyl-2-nitroaniline (1 equiv)

- Maleic anhydride (1.1 equiv)

- Solvent: Dimethylformamide (DMF) or acetone

Procedure :

4-Methyl-2-nitroaniline (13.8 g, 0.1 mol) and maleic anhydride (9.8 g, 0.1 mol) are stirred in DMF (30 mL) at 25°C for 3 hours. The mixture is poured into ice-water, yielding a yellow precipitate. Filtration and recrystallization from methanol provide the maleamic acid intermediate (70% yield, m.p. 145°C).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the aniline’s amine group on maleic anhydride, forming a maleamic acid. Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates.

Step 2: Cyclodehydration to Maleimide

Reagents :

- Concentrated H₂SO₄

- P₂O₅ (phosphorus pentoxide)

Procedure :

The maleamic acid is treated with H₂SO₄ and P₂O₅ at 65°C for 3 hours. The solution is quenched in ice-water, and the product is recrystallized from ethanol (65% yield, m.p. 120°C).

Alternative Cyclodehydration Agents :

- Acetic anhydride : Yields 72–78% but risks acetylation of secondary amines.

- p-Toluenesulfonic acid (PTSA) : In toluene-DMF mixtures, achieves 94.6% yield with fewer side reactions.

Key Analytical Data :

- IR (KBr) : 1706 cm⁻¹ (C=O), 1596 cm⁻¹ (aromatic C=C).

- ¹H NMR (DMSO-d₆) : δ 7.14 (s, 2H, CH=CH), 6.87–7.26 (m, aromatic protons).

One-Pot Synthesis Using Radical Initiators

Free radical polymerization techniques enable direct synthesis of maleimide derivatives under controlled conditions.

AIBN-Initiated Polymerization

Reagents :

- N-(4-Methyl-2-nitrophenyl)maleimide monomer

- Azobisisobutyronitrile (AIBN)

- Solvent: Tetrahydrofuran (THF)

Procedure :

The monomer (2.18 g, 0.01 mol) and AIBN (20 mg) in THF (30 mL) are refluxed at 65°C for 24–36 hours. Precipitation in methanol-water yields the polymer (32–38% conversion).

Optimization Notes :

- Prolonged reaction times (>24 hours) improve yield but risk thermal degradation.

- THF enhances monomer solubility compared to DMF.

Copolymerization with Acrylate Monomers

Copolymerization expands the compound’s utility in high-performance polymers.

Copolymerization with Methyl Acrylate (MA)

Reagents :

- N-(4-Methyl-2-nitrophenyl)maleimide (1 equiv)

- Methyl acrylate (1 equiv)

- AIBN or benzoyl peroxide (BPO)

Procedure :

Equimolar monomer mixtures in THF are heated at 65°C with AIBN (0.5 wt%). After 24 hours, the copolymer is isolated via methanol precipitation. Elemental analysis confirms 45–50% maleimide incorporation.

Thermal Stability :

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Classical Two-Step | 65–70% | >95% | High | Well-established protocol |

| PTSA-Catalyzed Cyclization | 94.6% | >98% | Moderate | Minimal side reactions |

| AIBN Polymerization | 32–38% | 90–92% | Low | Tunable molecular weights |

| Copolymerization with MA | 45–50% | 88–90% | Moderate | Enhanced thermal stability |

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

- DMF vs. THF : DMF accelerates maleamic acid formation but complicates purification. THF favors radical polymerization.

Chemical Reactions Analysis

1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrrole compounds exhibit significant anti-inflammatory activities. In vitro studies have shown that certain derivatives lead to a reduction in pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) reported for related pyrrole derivatives range from 3.12 to 12.5 μg/mL against different pathogens .

Applications in Drug Development

1-(4-Methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione and its derivatives are being explored as potential lead compounds in drug development due to their diverse pharmacological profiles:

- Antibiotics : The structure has been modified to enhance antibacterial activity against resistant strains.

- Anti-inflammatory Drugs : The anti-inflammatory properties make it a candidate for developing new therapies for conditions like arthritis and other inflammatory diseases.

Material Science Applications

Beyond pharmacology, this compound has applications in materials science. Its unique chemical structure allows it to be integrated into polymers and other materials to enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in coatings and composites.

Case Study 1: Antibacterial Activity

A study published in MDPI highlighted the synthesis of pyrrole derivatives that exhibited enhanced antibacterial activity against MRSA compared to traditional antibiotics. The study utilized this compound as a core structure for modifications aimed at improving efficacy .

Case Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of pyrrole derivatives synthesized from amidrazones. The findings indicated that these compounds could significantly reduce inflammation markers in cell cultures, suggesting their potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism by which 1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with various molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

*Calculated based on analogous compounds.

Biological Activity

1-(4-Methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a pyrrole ring substituted with a 4-methyl-2-nitrophenyl group. This paper aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C11H8N2O4. Its structure can be represented as follows:

The compound features a pyrrole ring that is integral to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-nitroaniline with maleic anhydride or related compounds under controlled conditions. The synthetic route can be summarized as follows:

- Reactants : 4-methyl-2-nitroaniline and maleic anhydride.

- Conditions : Heating in a suitable solvent.

- Product : Purification through recrystallization or chromatography.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies on similar pyrrole derivatives have shown promising results against various cancer cell lines. The mechanism often involves inhibition of tyrosine kinases which are crucial for cancer cell proliferation and survival. Specifically:

- Inhibition of Cancer Cell Lines : Compounds similar to this compound have been reported to inhibit growth in colon cancer cell lines such as HCT-116 and SW620 with IC50 values ranging from to M .

The biological activity of this compound may be attributed to its ability to interact with ATP-binding sites on growth factor receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Molecular docking studies suggest that these interactions lead to the formation of stable complexes that inhibit receptor activation and downstream signaling pathways involved in tumor growth .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Antiproliferative Effects : A study demonstrated that a related compound inhibited colon cancer cell proliferation and showed low toxicity in vivo .

- Antioxidant Properties : Research has shown that pyrrole derivatives possess antioxidant properties, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cancer cells .

Data Table

Q & A

Q. What are the recommended synthetic routes for 1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Condensation : Reacting a substituted benzaldehyde (e.g., 4-methyl-2-nitrobenzaldehyde) with a dihydro-pyrrole-dione precursor under alkaline conditions (e.g., NaH or K₂CO₃ in DMF/THF) .

Cyclization : Heating the intermediate to promote ring closure, monitored by TLC or NMR for reaction completion .

- Optimization :

- Temperature Control : Maintain 80–100°C to avoid side reactions like nitro-group reduction.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Data : Typical yields range from 45–65% under optimized conditions .

Q. How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : Analyze and NMR for characteristic signals:

- Pyrrole-dione protons: δ 6.8–7.2 ppm (doublets for olefinic protons).

- Nitro group: δ 8.1–8.5 ppm (aromatic protons) .

- IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ .

- Crystallography :

- X-ray Diffraction : Use SHELX for structure refinement. Key parameters:

- Space group: P2₁/c (common for similar derivatives).

- Hydrogen bonding: Analyze using WinGX/ORTEP to resolve nitro-group interactions with adjacent molecules .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data for pyrrole-dione derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Structural Variants : Compare analogs (e.g., fluorinated vs. methoxy-substituted derivatives) to isolate substituent effects .

- Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC testing) to control variables like pH and inoculum size .

- Mechanistic Studies :

- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence quenching) to confirm target binding (e.g., dihydrofolate reductase) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to validate structure-activity relationships .

Q. How can researchers resolve challenges in crystallizing nitro-substituted pyrrole-dione derivatives?

- Methodological Answer : Nitro groups often induce disorder in crystal lattices. Mitigation strategies include:

- Solvent Screening : Use low-polarity solvents (toluene/dichloromethane) to slow crystallization and improve order .

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice stability.

- Additives : Introduce hydrogen-bond donors (e.g., ethanol) to stabilize nitro-group interactions .

- Case Study : A related compound (1-(2,4-difluorophenyl) analog) achieved 0.85 Å resolution using SHELXL with anisotropic displacement parameters .

Q. What are the implications of collision cross-section (CCS) data for mass spectrometry characterization of this compound?

- Methodological Answer : CCS values predict gas-phase ion mobility, aiding in:

- Isomer Differentiation : Compare experimental CCS (e.g., [M+H]⁺ = 151.4 Ų) with DFT-calculated values to confirm regiochemistry .

- Purity Assessment : Deviations >5% from theoretical CCS indicate contaminants (e.g., unreacted nitro precursors) .

- Key Data :

| Ion Type | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 151.4 |

| [M+Na]⁺ | 164.2 |

| [M-H]⁻ | 153.7 |

Q. How do electronic effects of the nitro and methyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. This enhances reactivity in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .

- Methyl Group : Provides steric hindrance, reducing side reactions but requiring Pd(OAc)₂/XPhos catalysts for efficient coupling .

- Case Study : A derivative with 4-methyl-2-nitrophenyl showed 70% yield in Pd-catalyzed coupling vs. 35% for unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.